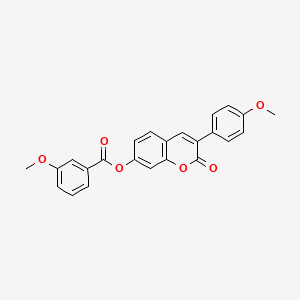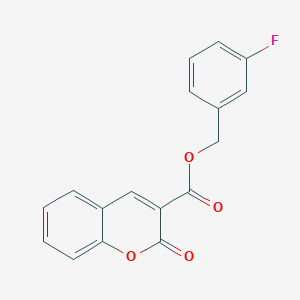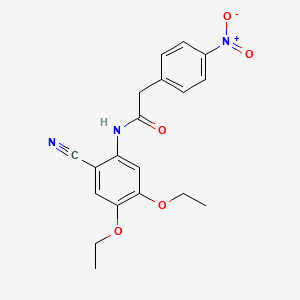![molecular formula C17H12N2O3S2 B3506821 1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B3506821.png)
1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Overview
Description
1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is an organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a nitrophenyl group, a phenyl group, and a thiazole ring connected through a sulfanyl linkage to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.
Attachment of Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole derivative.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Formation of Ethanone Moiety: The ethanone moiety is typically introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases under various conditions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl and thiazole derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- 1-(4-Nitrophenyl)-2-[(4-ethyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- 1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Comparison:
- Structural Differences: The main differences lie in the substituents on the thiazole ring and the presence of different heterocycles (e.g., oxazole instead of thiazole).
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The biological activity of these compounds can vary depending on the nature of the substituents and the specific molecular targets they interact with.
1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-16(13-6-8-14(9-7-13)19(21)22)11-24-17-18-15(10-23-17)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQSBFHPXWCFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3506738.png)
![6-benzyl-2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506746.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide](/img/structure/B3506759.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3506764.png)
![3-[3-(4-benzyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3506768.png)
![N-(4-{[2-(2-furoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3506774.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B3506782.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B3506784.png)
![N-TERT-BUTYL-2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3506789.png)

![3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3506810.png)
![1-allyl-3-(3-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3506812.png)


